(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride

Chiral Synthesis Stereochemistry Enantioselective Catalysis

Researchers requiring stereochemically pure (R)-amine intermediates often face tedious chiral resolution from racemic mixtures. This (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride provides a direct single-enantiomer starting point. • Certified 97% purity with 87.4% ee (free base), reducing downstream purification burden. • Enables unambiguous SAR interpretation by eliminating stereochemical variables from assays. • Ambient storage and stable shipping ensure rapid lab integration and reproducible results.

Molecular Formula C8H10Cl3N
Molecular Weight 226.525
CAS No. 1212307-96-4
Cat. No. B591826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride
CAS1212307-96-4
Molecular FormulaC8H10Cl3N
Molecular Weight226.525
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
InChIInChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
InChIKeyLTTRKULQEVDRNO-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride: Chiral Building Block


(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride (CAS 1212307-96-4) is a chiral amine building block that exists as a single enantiomer. Its molecular formula is C8H10Cl3N, with a molecular weight of 226.53 g/mol . This compound is widely utilized in chemical synthesis as a key intermediate, where its specific (R)-configuration directs stereochemical outcomes in the production of enantiomerically pure pharmaceuticals and agrochemicals . The compound is commercially available with defined purity specifications from major scientific suppliers, ensuring its utility in reproducible research and development workflows .

Stereoselective synthesis workflow with (R)-configuration requirement
Chiral method development using a defined enantiomeric standard
Stereochemical attribution studies in chiral environments

Why (R)-1-(3,4-Dichlorophenyl)ethanamine HCl Is Irreplaceable


Chiral amines like (R)-1-(3,4-dichlorophenyl)ethanamine hydrochloride are not interchangeable with their (S)-enantiomer, racemate, or structurally similar analogs due to the fundamental principles of stereoselective molecular recognition. Biological targets, such as enzymes and receptors, differentiate between enantiomers, leading to divergent pharmacological and toxicological profiles [1]. Furthermore, in asymmetric synthesis, the use of a racemic mixture results in diastereomeric products that are challenging to separate, while the use of an opposite enantiomer yields the undesired stereoisomer, which may be inactive or harmful [2]. The specific optical purity and enantiomeric excess (ee) of this compound directly impact the stereochemical fidelity of downstream products, making substitution without quantitative verification a significant risk to research integrity and process scalability . The following quantitative evidence demonstrates why this specific (R)-enantiomer is the required selection for stereochemically demanding applications.

Enantiomer Opposite (S)-enantiomer may lead to divergent binding or catalytic outcomes; direct replacement is not supported.
Racemate Racemic mixture introduces diastereomeric complexity and reduces stereochemical fidelity in downstream products.
Analog Structurally similar achiral or differently substituted analogs do not preserve the required (R)-configuration.

Quantitative Evidence for (R)-1-(3,4-Dichlorophenyl)ethanamine HCl


Enantiomeric Excess: (R)- vs. Racemic Mixture

The (R)-1-(3,4-dichlorophenyl)ethanamine free base, synthesized via chiral resolution with mandelic acid, achieves an optical purity of 87.4% ee, which represents a significant enrichment from the racemic mixture (0% ee). This level of enantiomeric excess is a critical starting point for further purification and directly impacts the yield and enantiopurity of the final chiral product . The hydrochloride salt is derived from this enriched free base, and its procurement ensures a pre-enriched, stereochemically defined starting material, bypassing the inefficiencies of starting with a racemate .

Enantiomeric Excess
Data to verify
87.4% ee (free base) vs racemic 0% ee
Reported enantiomeric enrichment context; supports asymmetric synthesis screening.
Chiral resolution method; ee may vary between batches.
Chiral Synthesis Stereochemistry Enantioselective Catalysis

Purity Level: (R)- vs. (S)-Enantiomer

Commercially available (R)-1-(3,4-dichlorophenyl)ethanamine hydrochloride from Sigma-Aldrich is supplied with a guaranteed purity of 97% (HPLC) . In comparison, the (S)-enantiomer hydrochloride is commonly listed with a purity of 98% (HPLC) from other suppliers . While both are high, this difference of 1 percentage point in minimum purity can be a critical factor in reactions sensitive to impurities or in the final stages of a GMP synthesis where purity specifications are non-negotiable. The (R)-enantiomer's availability at this specified purity level provides a reliable, quantitatively defined starting point for reproducible experiments.

Chemical Purity
Data to verify
97% (HPLC) vs (S)-enantiomer 98%
Purity specification context; review CoA for lot-specific values.
1 percentage point difference; may be relevant in impurity-sensitive protocols.
Analytical Chemistry Quality Control Medicinal Chemistry

Absolute Configuration: (R) vs. (S)

The absolute configuration of the target compound is unambiguously defined as the (R)-enantiomer, which corresponds to a positive optical rotation for the free base (CAS 150520-10-8) . In contrast, the (S)-enantiomer (CAS 150025-93-7) exhibits opposite chiroptical properties . This absolute stereochemistry is the primary determinant of biological activity and binding affinity in chiral environments. Selection of the (R)-enantiomer is mandated when the target receptor or catalytic site exhibits stereospecificity for this configuration.

Absolute Configuration
Reported
(R)-configuration vs (S)-enantiomer
Defines stereospecific binding context; essential for chiral SAR interpretation.
Confirmed by InChI Key; verify against reference standard.
Chiroptical Spectroscopy Absolute Configuration Stereochemical Analysis

Storage Stability: Ambient vs. Freezer

The (R)-enantiomer hydrochloride is stable under ambient temperature storage conditions . This is a key differentiator from the racemic 1-(3,4-dichlorophenyl)ethanamine hydrochloride (CAS 89981-76-0), which is recommended to be stored at -20°C to maintain stability . The requirement for ambient storage reduces logistical complexity and energy costs associated with freezer space, making the (R)-enantiomer a more convenient and cost-effective option for routine use in laboratory settings where cold chain management is a constraint.

Storage Stability
Context-dependent
Ambient temperature vs −20 °C (racemate)
Reported storage condition context; may reduce cold chain complexity.
Verify stability under actual handling and storage conditions.
Compound Management Stability Logistics

Application Scenarios for (R)-1-(3,4-Dichlorophenyl)ethanamine HCl


Asymmetric Synthesis of Chiral Intermediates

This compound is ideally suited as a chiral building block in the synthesis of APIs where the (R)-configuration is a prerequisite for activity. The quantifiable 87.4% ee (free base) provides a significant starting advantage over a racemate, reducing the burden of subsequent chiral separations and improving overall yield of the desired enantiomer . Its use is mandated in the preparation of stereospecific ligands for G-protein coupled receptors (GPCRs) or enzymes that exhibit stereoselective binding pockets [1].

Chiral Method Development and Quality Control

With a certified purity of 97% and well-characterized chiroptical properties, this (R)-enantiomer hydrochloride is an excellent reference standard for the development and validation of chiral HPLC methods. It enables the accurate quantification of enantiomeric impurities in bulk drug substances and intermediates, a critical requirement for ICH Q6A compliance in pharmaceutical development . The ambient storage condition further supports its utility as a stable, readily accessible analytical standard [1].

Stereospecific Target Engagement Studies

In structure-activity relationship (SAR) studies, this compound serves as a definitive (R)-configured fragment or scaffold. The unambiguous absolute configuration, confirmed by InChI Key, is essential for interpreting biological data from assays where the target's binding site is chiral. Using this specific enantiomer eliminates the confounding variable of mixed stereochemistry, allowing researchers to directly correlate (R)-configuration with changes in potency, selectivity, and ADME properties .

Stereoselective Catalysis Methodology

The compound's defined (R)-configuration and moderate enantiomeric enrichment (87.4% ee) make it a valuable substrate for testing new chiral catalysts and resolving agents. Researchers can use it as a starting material to optimize conditions for achieving even higher enantiopurity (>99% ee) or to study the mechanism of asymmetric induction in novel synthetic methodologies .

Application
Selection Property
Validation Focus
Chiral API synthesis
Enantiomeric enrichment
Stereochemical yield and byproduct profile
Chiral HPLC method development
Certified purity and configuration
Enantiomeric impurity quantification
Stereospecific SAR studies
Defined absolute configuration
Chiral binding site interpretation
Catalyst screening
Pre-enriched (R)-enantiomer
Enantiopurity improvement assessment

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